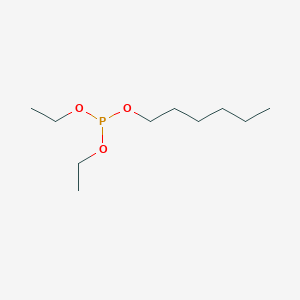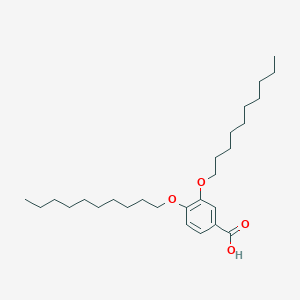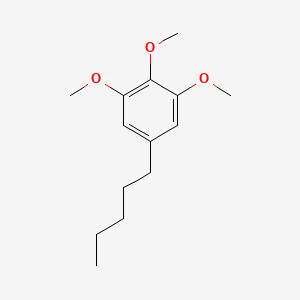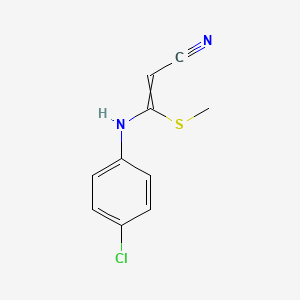![molecular formula C14H14NO+ B14304130 Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- CAS No. 113674-52-5](/img/structure/B14304130.png)
Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- is a compound of significant interest in the field of organic chemistry. It is known for its unique structural properties and potential applications in various scientific domains. The compound consists of a pyridinium ring substituted with a 4-hydroxyphenyl group and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- typically involves the reaction of 4-hydroxybenzyl aldehyde with 1,4-dimethylpyridinium iodide in the presence of piperidine as a catalyst. The reaction is carried out in ethanol under reflux conditions overnight. The resultant product is then purified through recrystallization in a sodium hydroxide aqueous solution .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, ethyl-substituted pyridinium compounds, and various ethers and esters depending on the specific substitution reactions.
Aplicaciones Científicas De Investigación
Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is investigated for its applications in materials science, particularly in the development of nonlinear optical materials
Mecanismo De Acción
The mechanism of action of Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological and chemical activities. These interactions can influence the compound’s ability to inhibit enzymes or interact with cellular components, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-[2-(3-methoxy-4-hydroxyphenyl)ethenyl]pyridinium: This compound has a similar structure but with a methoxy group instead of a hydroxyl group.
1-Methyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridinium hydrogensquarate: This derivative includes a hydrogensquarate anion, which influences its crystallographic properties.
Uniqueness
Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to form stable aggregates and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
113674-52-5 |
|---|---|
Fórmula molecular |
C14H14NO+ |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenol |
InChI |
InChI=1S/C14H13NO/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(16)7-5-12/h2-11H,1H3/p+1 |
Clave InChI |
DBOHWMPKJCJANT-UHFFFAOYSA-O |
SMILES canónico |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
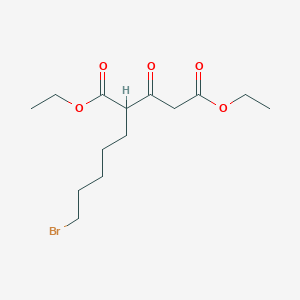
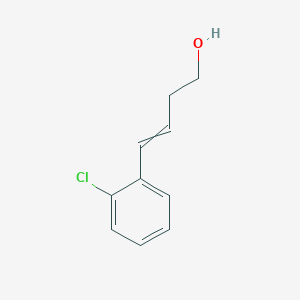
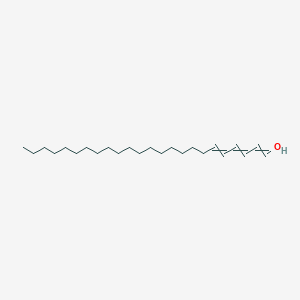
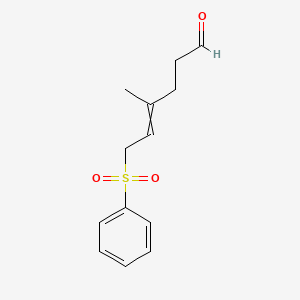
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)
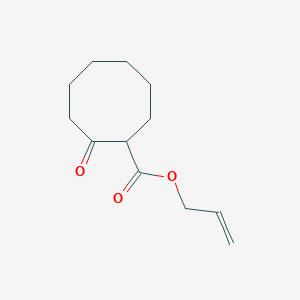

borane](/img/structure/B14304097.png)

